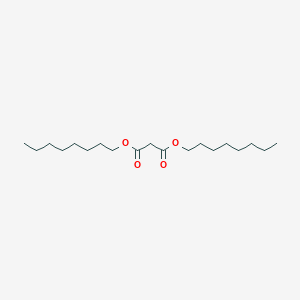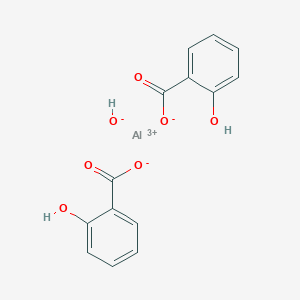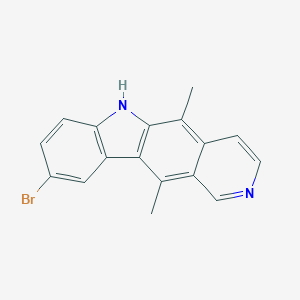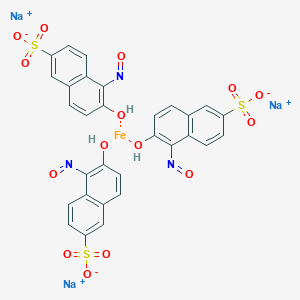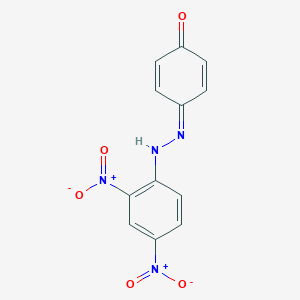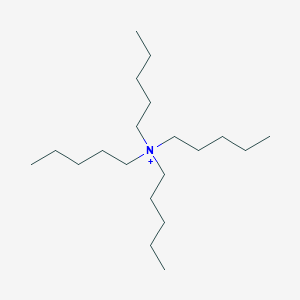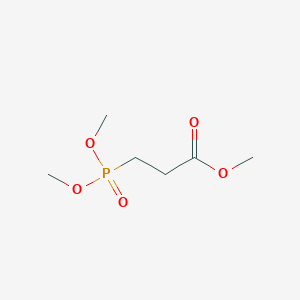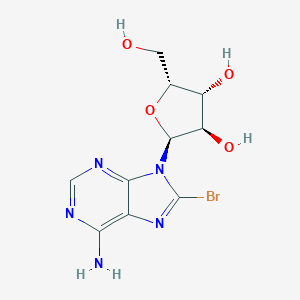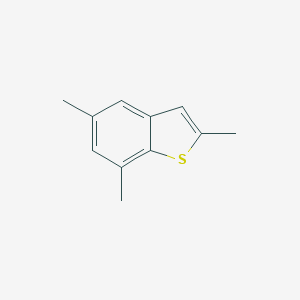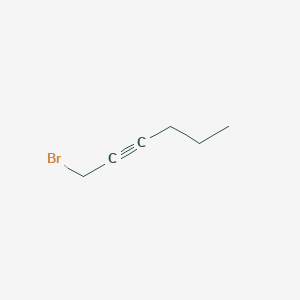
1-Bromo-2-hexyne
Vue d'ensemble
Description
1-Bromo-2-hexyne is an organic compound with the molecular formula C₆H₉Br It is a halogenated alkyne, characterized by the presence of a bromine atom attached to a carbon-carbon triple bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-2-hexyne can be synthesized through various methods. One common approach involves the bromination of 2-hexyne. This reaction typically uses bromine (Br₂) in the presence of a solvent such as dichloromethane. The reaction proceeds via the addition of bromine across the triple bond, followed by elimination to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-2-hexyne undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻), leading to the formation of different substituted alkynes.
Addition Reactions: The triple bond can participate in addition reactions with halogens (e.g., Cl₂, Br₂) or hydrogen halides (e.g., HCl, HBr), resulting in the formation of dihaloalkanes or haloalkenes.
Reduction Reactions: The compound can be reduced to form alkenes or alkanes using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Addition: Bromine (Br₂) or hydrogen bromide (HBr) in an inert solvent like dichloromethane.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) under mild pressure.
Major Products:
Substitution: Formation of substituted alkynes.
Addition: Formation of dihaloalkanes or haloalkenes.
Reduction: Formation of alkenes or alkanes.
Applications De Recherche Scientifique
1-Bromo-2-hexyne has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Material Science: The compound can be used in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: It can serve as a probe in biochemical assays to study enzyme activities and metabolic pathways.
Medicinal Chemistry: Researchers explore its potential as a precursor for bioactive compounds with therapeutic properties.
Mécanisme D'action
The mechanism of action of 1-Bromo-2-hexyne in chemical reactions involves the interaction of its bromine atom and triple bond with various reagents. For example, in substitution reactions, the bromine atom is displaced by a nucleophile, while in addition reactions, the triple bond reacts with electrophiles to form new bonds. The molecular targets and pathways depend on the specific reaction and conditions used.
Comparaison Avec Des Composés Similaires
1-Bromo-1-hexyne: Similar structure but with the bromine atom attached to the terminal carbon.
2-Bromo-2-hexyne: Bromine atom attached to the second carbon of the triple bond.
1-Chloro-2-hexyne: Chlorine atom instead of bromine.
Uniqueness: 1-Bromo-2-hexyne is unique due to its specific reactivity profile, which is influenced by the position of the bromine atom and the triple bond. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective.
Propriétés
IUPAC Name |
1-bromohex-2-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9Br/c1-2-3-4-5-6-7/h2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIXOOIRHFJMNBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC#CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50493448 | |
| Record name | 1-Bromohex-2-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50493448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18495-25-5 | |
| Record name | 1-Bromohex-2-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50493448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate](/img/structure/B98567.png)
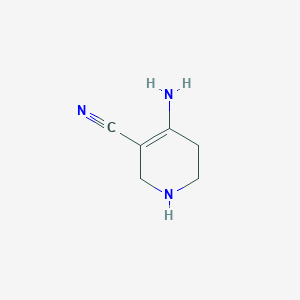
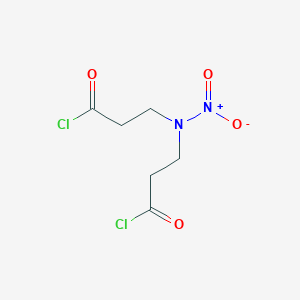

![Methyl 2-(11-hydroxy-2,6-dimethyl-4,5,10-trioxo-1,6,8,9-tetrahydroisochromeno[7,6-f]indazol-8-yl)acetate](/img/structure/B98573.png)
